Cas no 1314719-63-5 (1-(2,4,6-trimethylphenyl)cyclobutan-1-amine)

1-(2,4,6-trimethylphenyl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine
- 1314719-63-5
- EN300-1834295
-
- インチ: 1S/C13H19N/c1-9-7-10(2)12(11(3)8-9)13(14)5-4-6-13/h7-8H,4-6,14H2,1-3H3
- InChIKey: KWMHGDNRUKFPRU-UHFFFAOYSA-N
- SMILES: NC1(C2C(C)=CC(C)=CC=2C)CCC1
計算された属性
- 精确分子量: 189.151749610g/mol
- 同位素质量: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 26Ų
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834295-0.5g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1834295-1g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1834295-5g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1834295-0.05g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1834295-0.1g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1834295-1.0g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1834295-10.0g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1834295-0.25g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1834295-2.5g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1834295-5.0g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 5g |
$2858.0 | 2023-06-02 |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
1-(2,4,6-trimethylphenyl)cyclobutan-1-amineに関する追加情報
Introduction to 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine (CAS No. 1314719-63-5)
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1314719-63-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic amines, characterized by its cyclobutane ring fused with a substituted benzene ring. The presence of three methyl groups at the ortho and para positions of the benzene ring enhances its electronic properties and potential biological activities, making it a valuable scaffold for drug discovery and development.
The structural motif of 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine combines the rigidity of the cyclobutane ring with the aromaticity of the trimethyl-substituted benzene ring. This unique combination imparts distinct physicochemical properties, including moderate lipophilicity and potential for hydrogen bonding interactions, which are critical factors in determining its pharmacokinetic behavior and binding affinity to biological targets. The compound's molecular framework suggests potential applications in modulating enzyme activity and receptor interactions, particularly in therapeutic areas such as oncology and central nervous system (CNS) disorders.
In recent years, there has been growing interest in cycloalkyl-substituted aromatic compounds due to their enhanced metabolic stability and improved pharmacological profiles. Studies have demonstrated that incorporating cyclobutane rings into pharmacophores can lead to increased binding affinity and selectivity towards certain enzymes and receptors. For instance, derivatives of 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine have been investigated for their potential as kinase inhibitors, particularly in targeting tyrosine kinases involved in cancer progression. The methyl substituents at the 2, 4, and 6 positions of the benzene ring further fine-tune the electronic distribution of the molecule, influencing its interaction with biological targets.
The synthesis of 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. The synthesis often involves protecting group strategies to prevent unwanted side reactions, highlighting the importance of meticulous planning in organic synthesis.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine with biological targets. These studies predict favorable interactions between the cyclobutane ring and hydrophobic pockets of proteins, as well as hydrogen bonding opportunities between the amine group and polar residues. Such insights guide medicinal chemists in optimizing lead compounds towards higher efficacy and selectivity. Additionally, quantum mechanical calculations have provided valuable information on the electronic structure and reactivity of this compound.
Recent advancements in drug discovery have emphasized the importance of structure-based drug design (SBDD), where computational models are integrated with experimental data to develop novel therapeutics. 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine serves as a promising candidate for SBDD due to its well-defined three-dimensional structure and predictable interactions with biological targets. Preclinical studies have begun to explore its potential in inhibiting key enzymes involved in inflammatory pathways and neurodegenerative diseases. The compound's ability to modulate protein-protein interactions has opened new avenues for therapeutic intervention.
The pharmacological profile of 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine is further enhanced by its solubility characteristics and bioavailability. Optimizing solubility through molecular modifications can improve oral bioavailability and tissue distribution, critical factors for clinical efficacy. Techniques such as salt formation or prodrug development have been explored to enhance solubility without compromising potency. These strategies align with modern pharmaceutical development goals aimed at improving patient compliance and therapeutic outcomes.
In conclusion,1-(2,4,6-trimethylphenyl)cyclobutan-1-amine (CAS No. 1314719-63-5) represents a significant advancement in pharmaceutical chemistry with diverse applications in drug discovery and development. Its unique structural features offer potential benefits in modulating biological pathways associated with various diseases. As research continues to uncover new therapeutic targets and mechanisms,this compound is poised to play a crucial role in developing next-generation therapeutics that address unmet medical needs.
1314719-63-5 (1-(2,4,6-trimethylphenyl)cyclobutan-1-amine) Related Products
- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)
- 1896104-80-5(2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-)
- 1500204-47-6(N-(2-methylpyridin-4-yl)methylhydroxylamine)
- 113136-77-9(Cyclanilide)
- 2171627-53-3(tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate)
- 1805498-61-6(2-Bromo-4-fluoro-5-(trifluoromethyl)phenol)
- 1323038-59-0(N-(1-cyanocyclohexyl)-2-{[2-(2-fluorophenoxy)ethyl](methyl)amino}propanamide)
- 2171955-81-8(1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1190322-47-4(Methyl 4-bromo-1H-indazole-3-carboxylate)
- 1246391-73-0(all-(S)-Posaconazole)




